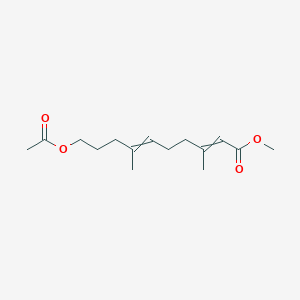
Methyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate is an organic compound characterized by its ester functional group and a long carbon chain with multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate typically involves esterification reactions. One common method is the reaction of 10-hydroxy-3,7-dimethyldeca-2,6-dienoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 10-hydroxy-3,7-dimethyldeca-2,6-dienoate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Ethyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 10-(acetyloxy)-3,7-dimethyldeca-2,6-dienoate is unique due to its specific ester functional group and the presence of multiple double bonds in its carbon chain. These structural features confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Propiedades
Número CAS |
60718-74-3 |
|---|---|
Fórmula molecular |
C15H24O4 |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
methyl 10-acetyloxy-3,7-dimethyldeca-2,6-dienoate |
InChI |
InChI=1S/C15H24O4/c1-12(9-6-10-19-14(3)16)7-5-8-13(2)11-15(17)18-4/h7,11H,5-6,8-10H2,1-4H3 |
Clave InChI |
REJLTHVVLXJPLN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CC(=O)OC)C)CCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


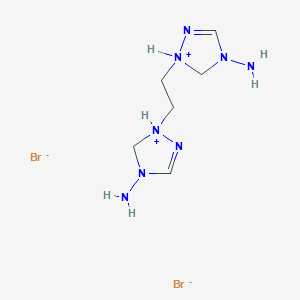

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
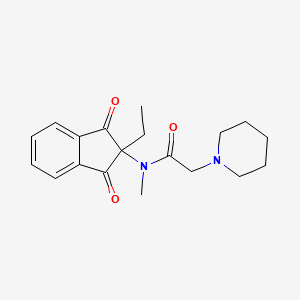
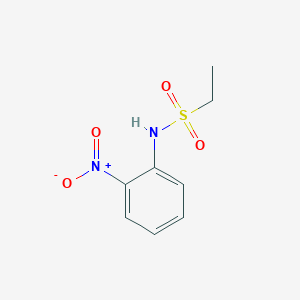
![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
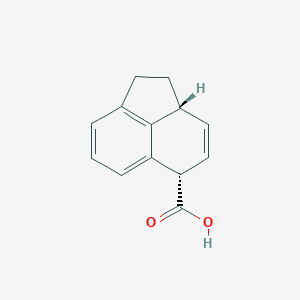
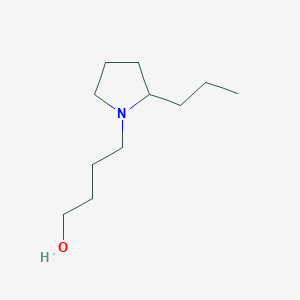
phosphanium iodide](/img/structure/B14607882.png)


![2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid](/img/structure/B14607896.png)
![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)

